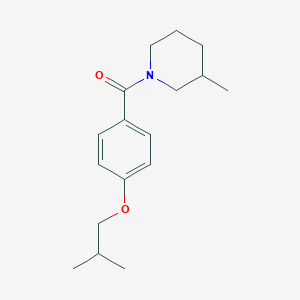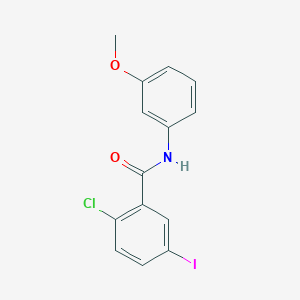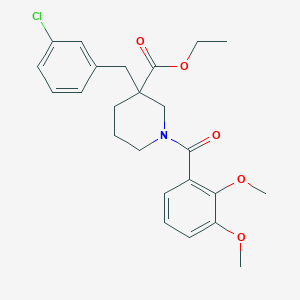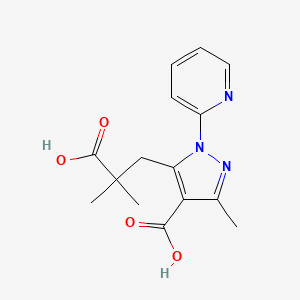![molecular formula C20H32N4O3 B6003257 N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6003257.png)
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyclopentyl group, an oxadiazole ring, and a carboxamide group, making it a multifaceted molecule with diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the piperidine ring, followed by the introduction of the cyclopentyl group. The oxadiazole ring is then synthesized through a cyclization reaction, and finally, the carboxamide group is introduced via an amidation reaction. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce waste.
化学反応の分析
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Key pathways involved could include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide: shares similarities with other oxadiazole derivatives and piperidine-containing compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to other similar compounds. Its specific structure allows for targeted interactions with biological molecules, making it a valuable tool in research and development.
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-15-19(22-27-21-15)20(25)24(14-18-7-4-12-26-18)13-16-8-10-23(11-9-16)17-5-2-3-6-17/h16-18H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETTYSCGDPTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)N(CC2CCN(CC2)C3CCCC3)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)

![2-[1-methyl-4-[[4-(N-methylanilino)phenyl]methyl]piperazin-2-yl]ethanol](/img/structure/B6003226.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B6003231.png)
![[2-(6-Methyl-1,3-benzoxazol-2-yl)-4-[(2-phenoxyacetyl)amino]phenyl] 2-phenoxyacetate](/img/structure/B6003238.png)
![1-cycloheptyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003239.png)

![4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003253.png)
![2-[1-[(4-ethoxyphenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6003259.png)
![N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide](/img/structure/B6003265.png)

